molecular formula C15H18N2O4 B4035665 N,N'-propane-1,2-diylbis(5-methylfuran-2-carboxamide)

N,N'-propane-1,2-diylbis(5-methylfuran-2-carboxamide)

Cat. No.: B4035665
M. Wt: 290.31 g/mol
InChI Key: OWBOZUAMGUQKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-propane-1,2-diylbis(5-methylfuran-2-carboxamide) is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-1,2-propanediylbis(5-methyl-2-furamide) is 290.12665706 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-propane-1,2-diylbis(5-methylfuran-2-carboxamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-propane-1,2-diylbis(5-methylfuran-2-carboxamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Furan-based Polymers

  • Polyamides Incorporating Furan Moieties: Studies have demonstrated the synthesis and characterization of furan-aromatic homologues and furan-based poly(esteramide)s through interfacial polycondensation and bulk copolycondensation processes. These processes have explored the effects of variables such as the nature of the organic phase, temperature, reaction time, and catalyst concentration on the properties of the resulting polyamides, including structure, thermal stability, and molecular weight (Abid et al., 2004; Triki et al., 2013).

Biobased Alternatives for High-Performance Materials

  • Enzymatic Synthesis of FDCA-based Semi-aromatic Polyamides: Research has focused on producing FDCA-based semi-aromatic polyamides as biobased alternatives to petrol-based semi-aromatic polyamides. These studies have investigated the enzymatic polymerization kinetics, the effect of diamine chain length, and the thermal properties of the resulting polyamides, highlighting their potential as engineering thermoplastics and high-performance materials (Jiang et al., 2016).

Fluorescent Sensing and Heat-Resistant Polyamides

  • Functionality-Oriented Derivatization for Fluorescent Sensing

    A study on the modification of naphthalene diimide to develop a fluorescent film for aniline vapor detection showcases the application of furan derivatives in creating sensitive and selective sensors. This approach emphasizes the role of derivatization in enhancing the performance of fluorescent sensing films (Fan et al., 2016).

  • Heat-Resistant Polyamides from FDCA

    Research has been directed towards synthesizing heat-resistant polyamides using 2,5-furandicarboxylic acid (FDCA), a bio-based material, as an alternative to terephthalic acid. The studies explore the synthesis under industrial processes and the thermal and mechanical properties of these polyamides, indicating FDCA's viability as a base material for creating high-performance polyamides (Cao et al., 2017).

Properties

IUPAC Name

5-methyl-N-[2-[(5-methylfuran-2-carbonyl)amino]propyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-9(17-15(19)13-7-5-11(3)21-13)8-16-14(18)12-6-4-10(2)20-12/h4-7,9H,8H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBOZUAMGUQKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCC(C)NC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-propane-1,2-diylbis(5-methylfuran-2-carboxamide)
Reactant of Route 2
Reactant of Route 2
N,N'-propane-1,2-diylbis(5-methylfuran-2-carboxamide)
Reactant of Route 3
Reactant of Route 3
N,N'-propane-1,2-diylbis(5-methylfuran-2-carboxamide)
Reactant of Route 4
Reactant of Route 4
N,N'-propane-1,2-diylbis(5-methylfuran-2-carboxamide)
Reactant of Route 5
Reactant of Route 5
N,N'-propane-1,2-diylbis(5-methylfuran-2-carboxamide)
Reactant of Route 6
Reactant of Route 6
N,N'-propane-1,2-diylbis(5-methylfuran-2-carboxamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.